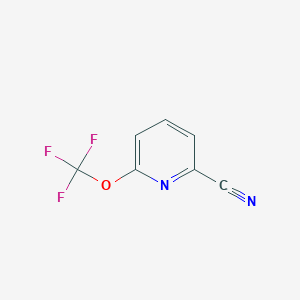
6-(Trifluoromethoxy)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethoxy)picolinonitrile: is a chemical compound with the following properties:
IUPAC Name: 6-(trifluoromethoxy)-2-pyridinecarbonitrile
Molecular Formula: CHFN
Molecular Weight: 188.11 g/mol
Description: It appears as a colorless to yellow powder or crystals or liquid and is stored in a refrigerator.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic route for 6-(Trifluoromethoxy)picolinonitrile involves the introduction of a trifluoromethoxy group onto a pyridine ring. While specific methods may vary, one common approach is the nucleophilic substitution of a suitable precursor with a trifluoromethoxy nucleophile.
Reaction Conditions::Precursor: A pyridine derivative (e.g., 2-pyridinecarbonitrile)
Reagent: Trifluoromethoxide (CFO)
Solvent: Appropriate solvent (e.g., DMF, DMSO)
Temperature: Reaction typically occurs at room temperature or slightly elevated temperatures.
Industrial Production:: Unfortunately, detailed industrial production methods are not currently available.
Analyse Chemischer Reaktionen
6-(Trifluoromethoxy)picolinonitrile can undergo various reactions, including:
Nucleophilic Substitution: The trifluoromethoxy group can be replaced by other nucleophiles.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.
Substitution: Substitution reactions can occur at the pyridine ring.
Common reagents include nucleophiles (e.g., amines), oxidizing agents (e.g., NBS), and reducing agents (e.g., LiAlH4).
Major products formed depend on the specific reaction conditions and substituents introduced.
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethoxy)picolinonitrile finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique properties.
Agrochemicals: It could be explored for pesticide or herbicide development.
Material Science: Researchers may investigate its use in materials with specific properties.
Wirkmechanismus
The exact mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific information on similar compounds, researchers may compare 6-(Trifluoromethoxy)picolinonitrile with related pyridine derivatives to highlight its distinct features.
Sigma-Aldrich page on this compound . Additionally, you can explore other scientific literature for further insights .
Eigenschaften
Molekularformel |
C7H3F3N2O |
|---|---|
Molekulargewicht |
188.11 g/mol |
IUPAC-Name |
6-(trifluoromethoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)13-6-3-1-2-5(4-11)12-6/h1-3H |
InChI-Schlüssel |
HHPHYAPBMRDWIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)OC(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



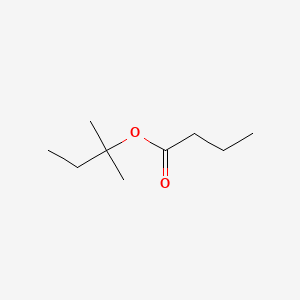
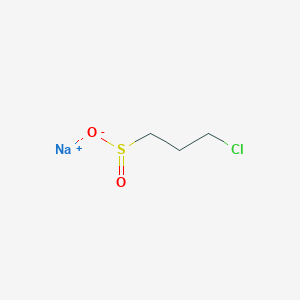


![7-Benzyl-4-(3,4-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145634.png)
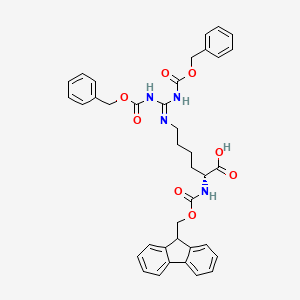

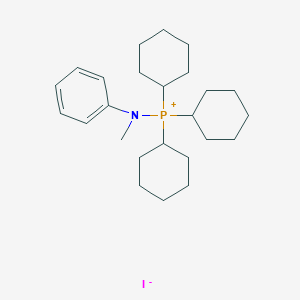

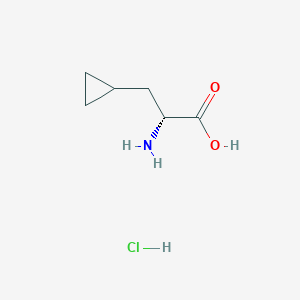
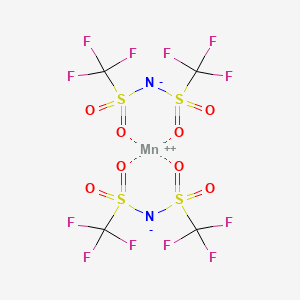
![Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine](/img/structure/B13145702.png)
![2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13145707.png)
